3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones
Preparation Methods
The synthesis of 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a one-pot Mannich type condensation cyclization reaction. This involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at temperatures ranging from 80-90°C . This method is considered environmentally benign due to the use of water as a solvent and the mild reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Scientific Research Applications
3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazin-2-one derivatives and benzimidazole derivatives. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3,4-dimethyl-9-[(4-methylphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-13-4-6-16(7-5-13)10-22-11-18-19(24-12-22)9-8-17-14(2)15(3)21(23)25-20(17)18/h4-9H,10-12H2,1-3H3 |
InChI Key |
SANFEODTKSGYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.